3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
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Overview
Description
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a chemical compound with a unique structure that combines a thieno ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the reaction of thieno[3,2-c]pyridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
Uniqueness
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is unique due to its specific methylation pattern and the presence of both thieno and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
2624122-39-8 |
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Molecular Formula |
C8H12ClNS |
Molecular Weight |
189.71 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-6-5-10-8-2-3-9-4-7(6)8;/h5,9H,2-4H2,1H3;1H |
InChI Key |
GTNMLMWKSJJUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1CNCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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